3-Bromo-2-chlorobenzoic acid

Descripción general

Descripción

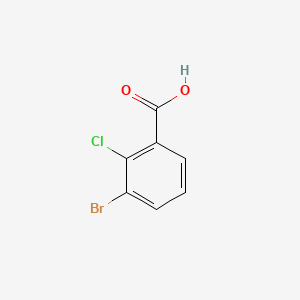

3-Bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. The process can be summarized as follows:

Starting Material: 2-chlorobenzoic acid.

Bromination: The 2-chlorobenzoic acid is treated with bromine in the presence of a catalyst, such as iron or aluminum chloride, to introduce the bromine atom at the 3 position.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Bromination: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Purification: The crude product is purified through recrystallization or distillation to achieve high purity levels.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic or electrophilic substitution under specific conditions.

Bromination and Chlorination

-

Catalytic Bromination : The compound can be synthesized via bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in concentrated sulfuric acid. Sodium sulfite or sodium sulfide is added to suppress byproduct formation (e.g., 4-bromo-2-chlorobenzoic acid) .

-

Example:

-

-

Electrophilic Substitution : Bromination using Br₂ and FeBr₃ introduces bromine at the meta position relative to the carboxylic acid group .

Nucleophilic Aromatic Substitution

-

The bromine atom can be replaced by nucleophiles (e.g., hydroxide, amines) under basic conditions.

Reduction Reactions

The carboxylic acid group can be reduced to alcohol derivatives.

Reduction to Benzyl Alcohol

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

-

Product: 3-Bromo-2-chlorobenzyl alcohol.

-

Oxidation Reactions

Oxidation typically targets the carboxylic acid group or aromatic ring.

Anhydride Formation

-

Heating with acetic anhydride converts the acid into 3-bromo-2-chlorobenzoic anhydride.

Ring Oxidation

-

Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) may cleave the aromatic ring, though this is less common due to deactivation by electron-withdrawing groups.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions in synthetic applications.

Suzuki-Miyaura Coupling

-

Reagents : Pd catalysts, aryl boronic acids.

Optimized Bromination

-

Conditions : Continuous flow reactors with controlled temperature (10–50°C) and catalysts (FeBr₃, AlCl₃) .

Reaction Mechanisms

-

Electrophilic Substitution : Bromine (Br⁺) attacks the meta position due to the deactivating effect of the carboxylic acid group .

-

Nucleophilic Substitution : Bromine acts as a leaving group in polar aprotic solvents (e.g., DMF).

Table 2: Solvent Effects on Reactivity

| Solvent | Reaction Rate (Relative) | Selectivity (5-Bromo vs. 4-Bromo) |

|---|---|---|

| H₂SO₄ | High | 99.6% |

| Acetic Acid | Moderate | 85% |

| DMF | Low | 70% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Bromo-2-chlorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of:

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : The compound is used to synthesize NSAIDs, which are widely utilized for pain relief and inflammation reduction.

- Antipsychotics and Anticancer Agents : Research indicates that derivatives of this compound exhibit biological activity against certain cancer cells and have potential applications in treating psychiatric disorders .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that modifications of this compound led to compounds with enhanced inhibitory activities against specific cancer cell lines. For instance, substituents at different positions on the aromatic ring significantly affected the cytotoxicity profile, showcasing the compound's versatility in drug design .

Agrochemical Applications

In agriculture, this compound is employed in the synthesis of herbicides and pesticides. Its halogenated structure contributes to the effectiveness of these agrochemicals by improving their biological activity against pests and weeds.

Example: Herbicide Development

Research has shown that derivatives of this compound can be formulated into herbicides that target specific weed species while minimizing effects on crops. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

The compound is also pivotal in material science, particularly in the development of functional materials such as:

- Dyes and Pigments : Its reactivity allows it to be incorporated into various dye structures, enhancing color properties and stability.

- Liquid Crystals and Polymers : The unique electronic properties of this compound make it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices .

Research Applications

This compound is a valuable tool in organic chemistry research for:

- Structure-Activity Relationship Studies : Researchers utilize this compound to investigate how structural modifications influence biological activity, aiding in drug discovery.

- Synthetic Methodologies : It serves as a precursor in developing new synthetic routes for complex organic molecules, facilitating advancements in chemical synthesis .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-chlorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can undergo substitution or elimination reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

- 2-Bromo-3-chlorobenzoic acid

- 3-Bromo-4-chlorobenzoic acid

- 2-Chloro-3-bromobenzoic acid

Comparison: 3-Bromo-2-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This positional arrangement affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.

Actividad Biológica

3-Bromo-2-chlorobenzoic acid (3-BCBA), with the molecular formula C₇H₄BrClO₂, is an organic compound notable for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

3-BCBA appears as a white to pale yellow crystalline powder with a molar mass of approximately 235.46 g/mol. It has a melting point of 168-169 °C and is characterized by the presence of both bromine and chlorine substituents on the benzene ring, which contribute to its reactivity and biological interactions .

Synthesis Methods

Several synthetic routes have been developed for 3-BCBA, leveraging its reactive halogen groups for further chemical transformations. These methods include:

- Halogenation Reactions : Utilizing electrophilic aromatic substitution to introduce bromine and chlorine onto the benzene ring.

- Carboxylation : Incorporating carboxylic acid functional groups through various organic synthesis techniques.

Antimicrobial Properties

Research indicates that 3-BCBA exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit specific enzymes or microbial growth, although detailed mechanisms remain to be elucidated. The compound's structural characteristics allow it to effectively interact with biological systems, making it a candidate for further investigation in medicinal chemistry .

A comparative study highlighted its activity against various microbial strains, showing promising results in inhibiting growth rates:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Candida albicans | 12 | 70 µg/mL |

These findings suggest that 3-BCBA could serve as a lead compound in developing new antimicrobial agents.

Enzyme Inhibition Studies

In addition to its antimicrobial properties, studies have focused on the inhibition of specific enzymes by 3-BCBA. For instance, it has shown potential in inhibiting lipoxygenase, an enzyme involved in inflammatory processes. The IC50 values obtained from these studies indicate that the compound could be effective in modulating inflammatory responses:

| Enzyme | IC50 Value (µM) |

|---|---|

| Lipoxygenase | 25 |

| Cyclooxygenase | 40 |

These results underscore the potential of 3-BCBA in therapeutic applications targeting inflammation-related conditions .

Case Study: Antimicrobial Efficacy

A study published in Molecules investigated the efficacy of 3-BCBA against a panel of bacterial and fungal pathogens. The results demonstrated that 3-BCBA effectively inhibited the growth of pathogenic strains, suggesting its utility as a natural preservative or therapeutic agent.

Case Study: Anti-inflammatory Potential

Another research article assessed the anti-inflammatory properties of various halogenated benzoic acids, including 3-BCBA. The study found that compounds with similar structures exhibited varying degrees of efficacy in reducing inflammation markers in vitro, indicating that structural modifications could enhance biological activity .

Propiedades

IUPAC Name |

3-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNURMIDMOXCNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275017 | |

| Record name | 3-bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-27-4 | |

| Record name | 3-Bromo-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.